

# 2-Bromo-4,5-difluorophenylboronic acid crystal structure analysis

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## Compound of Interest

Compound Name: 2-Bromo-4,5-difluorophenylboronic acid

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## An In-depth Technical Guide to the Crystal Structure Analysis of 2-Bromo-4,5-difluorophenylboronic Acid

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest available data, a solved and publicly deposited crystal structure for **2-Bromo-4,5-difluorophenylboronic acid** could not be located. Therefore, this guide provides a comprehensive, generalized protocol for its crystal structure analysis based on established methodologies for analogous phenylboronic acid derivatives. The presented experimental details are illustrative and may require optimization for the specific compound.

## Introduction

**2-Bromo-4,5-difluorophenylboronic acid** is a valuable building block in medicinal chemistry and materials science. Its structural features, including the presence of a bromine atom and two fluorine atoms on the phenyl ring, make it a versatile reagent in cross-coupling reactions for the synthesis of complex organic molecules. Understanding the three-dimensional arrangement of atoms in its solid state through single-crystal X-ray diffraction is crucial for predicting its reactivity, intermolecular interactions, and solid-state properties. This technical guide outlines the essential steps for the crystal structure analysis of **2-Bromo-4,5-difluorophenylboronic acid**.

## Compound Data

A summary of the available physicochemical data for **2-Bromo-4,5-difluorophenylboronic acid** is presented below.

Property	Value	Reference
Chemical Formula	C <sub>6</sub> H <sub>4</sub> BBrF <sub>2</sub> O <sub>2</sub>	[1][2]
Molecular Weight	236.81 g/mol	[1]
CAS Number	849062-34-6	[1][2]
Appearance	White crystalline solid	[1]
Melting Point	231-236 °C	[1]
Storage Temperature	2-8°C	[1][2]
Hazard Statements	H315, H319, H335 (Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation)	[2]
Precautionary Statements	P261, P305, P351, P338	[2]

## Experimental Protocols

The determination of a crystal structure through single-crystal X-ray diffraction involves a series of critical steps, from crystal growth to data analysis and structure validation.

### Crystal Growth

High-quality single crystals are a prerequisite for successful X-ray diffraction analysis. For phenylboronic acids, slow evaporation of a saturated solution is a common and effective method for obtaining suitable crystals.[3]

Protocol:

- Solvent Selection: Begin by screening various solvents to determine a suitable one in which **2-Bromo-4,5-difluorophenylboronic acid** has moderate solubility. Common solvents to test

include water, ethanol, methanol, acetone, and ethyl acetate.

- **Preparation of a Saturated Solution:** Dissolve the compound in the chosen solvent at a slightly elevated temperature to create a saturated or near-saturated solution.
- **Slow Evaporation:** Cover the container with a perforated film (e.g., Parafilm with small pinholes) to allow for the slow evaporation of the solvent at a constant, controlled temperature.<sup>[3]</sup>
- **Crystal Selection:** Once crystals have formed, carefully examine them under a microscope. Select a well-formed crystal with sharp edges and no visible defects, typically in the size range of 0.1 to 0.5 mm, for mounting.<sup>[3]</sup>

## Data Collection

Data collection is performed using a single-crystal X-ray diffractometer.

Protocol:

- **Crystal Mounting:** Mount the selected crystal on a goniometer head, often using a cryoloop and a cryoprotectant oil.<sup>[3]</sup>
- **Instrumentation:** Utilize a four-circle diffractometer equipped with a CCD or CMOS detector. <sup>[3]</sup> The X-ray source is typically a monochromatic beam of Molybdenum (Mo K $\alpha$ ,  $\lambda = 0.71073$  Å) or Copper (Cu K $\alpha$ ,  $\lambda = 1.5418$  Å).<sup>[3]</sup>
- **Data Collection Strategy:** Cool the mounted crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.<sup>[3]</sup> A series of diffraction images are collected as the crystal is rotated through a range of angles.<sup>[3]</sup> This process allows for the measurement of the intensities and positions of a large number of reflections.

## Structure Solution and Refinement

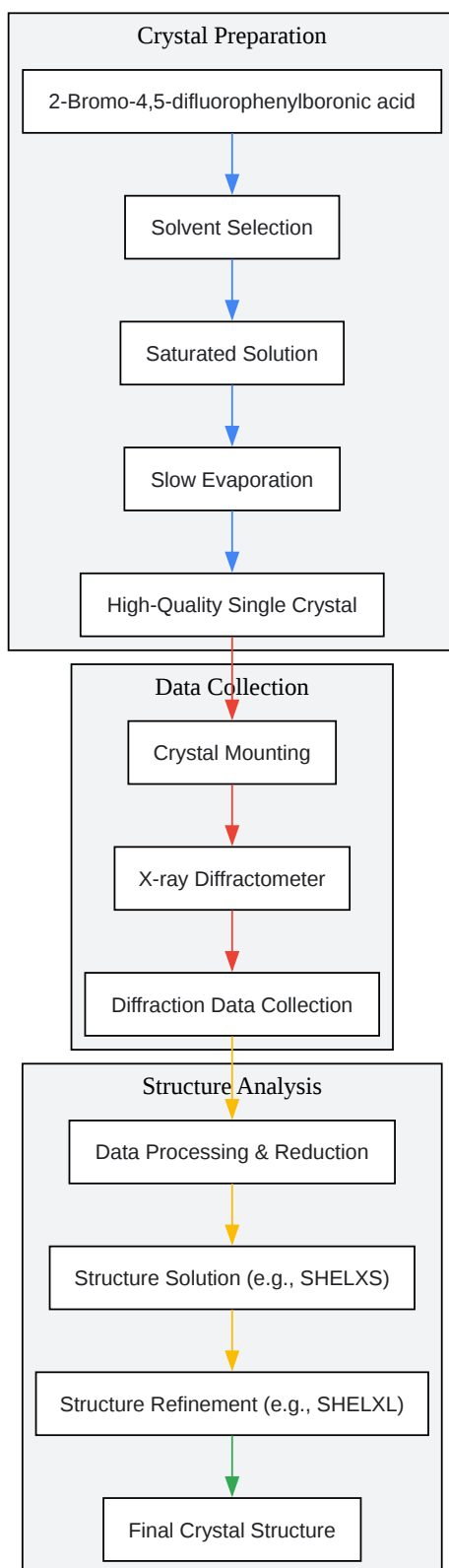
The collected diffraction data is processed to determine the arrangement of atoms within the crystal.

Protocol:

- **Data Integration and Reduction:** The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as absorption.
- **Space Group Determination:** The unit cell parameters and the space group are determined from the positions of the reflections.
- **Structure Solution:** The initial crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions.[3]
- **Structure Refinement:** The structural model is then refined using a least-squares method.[3] This iterative process adjusts the atomic coordinates and thermal parameters to achieve the best possible fit between the observed and calculated diffraction data.
- **Software:** Commonly used software packages for structure solution and refinement include SHELXS, SHELXL, and Olex2.[3]

## Visualization of the Experimental Workflow

The logical flow of the crystal structure analysis process is depicted in the following diagram.



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Caption: Workflow for the crystal structure analysis of **2-Bromo-4,5-difluorophenylboronic acid**.

## Expected Data Presentation

Upon successful crystal structure determination, the quantitative data should be summarized in tables for clarity and ease of comparison.

Table 1: Crystal Data and Structure Refinement Details.

Parameter	Value
Empirical formula	C <sub>6</sub> H <sub>4</sub> BBrF <sub>2</sub> O <sub>2</sub>
Formula weight	236.81
Temperature (K)	Value
Wavelength (Å)	Value
Crystal system	e.g., Monoclinic
Space group	e.g., P2 <sub>1</sub> /c
Unit cell dimensions	
a (Å)	Value
b (Å)	Value
c (Å)	Value
α (°)	Value
β (°)	Value
γ (°)	Value
Volume (Å <sup>3</sup> )	Value
Z	Value
Density (calculated) (Mg/m <sup>3</sup> )	Value
Absorption coefficient (mm <sup>-1</sup> )	Value
F(000)	Value
Crystal size (mm <sup>3</sup> )	Value
Theta range for data collection (°)	Value
Index ranges	h, k, l values
Reflections collected	Value
Independent reflections	Value

Completeness to theta = x° (%)	Value
Refinement method	e.g., Full-matrix least-squares on F <sup>2</sup>
Data / restraints / parameters	Values
Goodness-of-fit on F <sup>2</sup>	Value
Final R indices [I>2sigma(I)]	R <sub>1</sub> and wR <sub>2</sub> values
R indices (all data)	R <sub>1</sub> and wR <sub>2</sub> values
Largest diff. peak and hole (e. Å <sup>-3</sup> )	Values

Table 2: Selected Bond Lengths (Å).

Bond	Length (Å)
Br(1)-C(2)	Value
F(1)-C(4)	Value
F(2)-C(5)	Value
B(1)-C(1)	Value
B(1)-O(1)	Value
B(1)-O(2)	Value
C(1)-C(2)	Value
...	...

Table 3: Selected Bond Angles (°).



Angle	Degree (°)
C(6)-C(1)-C(2)	Value
C(1)-C(2)-Br(1)	Value
C(3)-C(4)-F(1)	Value
C(4)-C(5)-F(2)	Value
O(1)-B(1)-O(2)	Value
O(1)-B(1)-C(1)	Value
...	...

## Conclusion

While the specific crystal structure of **2-Bromo-4,5-difluorophenylboronic acid** remains to be determined and reported, this guide provides a robust framework for its analysis. The detailed protocols for crystal growth, data collection, and structure refinement are based on well-established practices for similar compounds. The successful elucidation of this structure will provide invaluable insights for researchers in drug discovery and materials science, enabling a deeper understanding of its solid-state behavior and its potential for forming specific intermolecular interactions, which are crucial for rational drug design and crystal engineering.

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## References

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